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Compound of Interest

Compound Name: RIP1 kinase inhibitor 5

Cat. No.: B15582286

The landscape of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors in clinical
development is a dynamic field, offering potential therapeutic avenues for a range of
inflammatory and neurodegenerative diseases. This guide provides a comparative analysis of
key RIPK1 inhibitors that have undergone clinical trials, presenting a synthesis of their
performance, underlying experimental data, and the signaling pathways they target. Designed
for researchers, scientists, and drug development professionals, this document aims to
facilitate an objective evaluation of these emerging therapeutics.

Comparative Analysis of RIPK1 Inhibitors

The following tables summarize the in vitro potency, pharmacokinetic properties, and clinical
trial outcomes for several prominent RIPK1 inhibitors.

Table 1: In Vitro Potency of RIPK1 Inhibitors
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IC50/EC50 Cell .
Compound Target . Condition
(nM) Line/Assay
Kinase activity
GSK2982772 Human RIPK1 IC50: 16
assay
Kinase activity
Monkey RIPK1 IC50: 20
assay
TNF-0—induced
SAR443060 _ _
RIPK1 Kinase IC50: 3.9 PRIPK1 in
(DNL747)
human PBMCs
Ocadusertib Enzymatic
RIPK1 IC50: 12-38 .
(R552) activity assay
_ In vitro cell-
Necroptosis EC50: 0.4-3
based assays
Human 4-fold higher
) monocyte- concentration in
GFH312 Necroptosis - ] o
derived CSF than in vitro
macrophages IC50
PK68 RIPK1 Kinase IC50: ~90 Type Il inhibitor
Necroptosis TNF-induced
EC50: 23 .
(human) necroptosis
Necroptosis TNF-induced
EC50: 13 .
(mouse) necroptosis

Table 2: Pharmacokinetic Properties of RIPK1 Inhibitors
in Phase 1 Clinical Trials (Healthy Volunteers)
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Tmax Half-life Key
Compound Dose Range Cmax T
(hours) (hours) Findings
Approximatel
y linear PK;
Single: 0.1- Dose- Biphasic: 2-3 no
GSK2982772 ) 2-3 )

0 mg proportional and 5-6 accumulation
upon repeat
dosing.[1]

Repeat: 20
mg QD - 120
mg BID
Distributes
) Less than )
SAR443060 Single: 100- into
dose- 2-4 - ]
(DNL747) 400 mg ] cerebrospinal
proportional )
fluid (CSF).[2]
High brain
penetrance
with a mean
SAR443820 Single: 10-40  Dose- £ 7.80 CSF-to-
(DNL788) mg proportional o unbound
plasma ratio
of 0.8 to 1.3.
[3]
Repeat: 10-
7.2-8.9
40 mg QD
Linear PK
Ocadusertib and dose-
- - 1-4 13-15 _
(R552) proportional
exposure.[4]
GFH312 Single: up to Dose- 2-8 6.3-23.3 Rapidly
500 mg proportional absorbed;
(45-360 mq) demonstrates
CNS
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exposure.[5]

[6]

Repeat: up to
200 mg QD

Table 3: Summary of Phase 2 Clinical Trial Outcomes for
GSK2982772
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o o . Primary Key Efficacy Safety
Indication Clinical Trial ID )
Endpoint Results Summary
No significant
difference in
Mayo
) Generally well-
endoscopic )
tolerated with no
) - Safety and scores between
Ulcerative Colitis  NCT02903966 . treatment-related
Tolerability GSK2982772
safety concerns
and placebo at ) ~
identified.[5][7]
Day 43 (13% vs
0%) and Day 85
(14% vs 11%).[5]
Similar
proportion of
patients
achieving
o PASI75 response  PASI75 between
Psoriasis NCT04316585 Well-tolerated.[1]
at Week 12 GSK2982772
and placebo
(posterior
median 1.8% vs
4.9%).[1]
DAS28-CRP
scores, All treatment-
ACR20/50/70 related adverse
response, and events were
rates of low mild/moderate,
Rheumatoid Safety and disease activity except for one
N NCT02858492 . o
Arthritis Tolerability and remission severe case of

were similar

between placebo

alopecia areata

and one of retinal

and vein thrombosis.
GSK2982772 [8][9]
arms.[8][9]
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Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are
provided in DOT language for use with Graphviz.
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Caption: RIPK1 signaling pathway illustrating survival, apoptosis, and necroptosis.
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Caption: Experimental workflow for measuring RIPK1 target engagement in PBMCs.

Experimental Protocols

In Vitro RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase
Assay)

This protocol outlines a method to determine the in vitro potency of RIPK1 inhibitors.

o Objective: To measure the enzymatic activity of purified RIPK1 and the inhibitory effect of
test compounds.

e Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of
ADP produced during a kinase reaction. The amount of ADP is directly proportional to the
kinase activity.

o Materials:
o Recombinant human RIPK1 enzyme
o Myelin Basic Protein (MBP) as a generic substrate
o ATP
o Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA)
o ADP-Glo™ Kinase Assay kit (Promega)

o Test compounds (RIPK1 inhibitors)
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e Procedure:

o

Prepare serial dilutions of the test compounds in the kinase assay buffer.
o In a 384-well plate, add the RIPK1 enzyme to each well.

o Add the test compounds or vehicle control to the respective wells and pre-incubate to
allow for compound binding to the enzyme.

o Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.
o Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

o Stop the kinase reaction and measure the amount of ADP produced by following the ADP-
Glo™ Kinase Assay kit instructions. This involves adding the ADP-Glo™ Reagent to
deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to
convert ADP to ATP and generate a luminescent signal.

o Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each compound concentration and determine the 1C50
value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay: Phosphorylated
RIPK1 (pRIPK1) Measurement in PBMCs by Flow
Cytometry

This protocol describes a method to assess the extent to which a RIPK1 inhibitor engages its
target in a cellular context.

» Objective: To quantify the inhibition of RIPK1 phosphorylation at Serine 166 (a marker of
RIPK1 activation) in peripheral blood mononuclear cells (PBMCs) upon treatment with a
RIPK1 inhibitor.

e Principle: Flow cytometry is used to identify specific cell populations and measure
intracellular protein phosphorylation on a single-cell basis using fluorescently labeled
antibodies.
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e Materials:
o Human whole blood
o Ficoll-Paque for PBMC isolation
o RPMI 1640 cell culture medium
o RIPK1 inhibitor
o Stimulant (e.g., TNF-a)

o Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm
Buffer III)

o Fluorescently conjugated antibodies: anti-CD3, anti-CD14, and anti-pRIPK1 (S166)
e Procedure:

o PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque
density gradient centrifugation.

o Cell Culture and Treatment: Resuspend PBMCs in RPMI 1640 medium and treat with
various concentrations of the RIPK1 inhibitor or vehicle control for a specified duration.

o Stimulation: Stimulate the cells with a pro-inflammatory stimulus like TNF-a to induce
RIPK1 phosphorylation.

o Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state of
proteins and then permeabilize the cell membrane to allow for intracellular antibody
staining.

o Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies to
identify cell surface markers of different immune cell populations (e.g., CD3 for T cells,
CD14 for monocytes) and the intracellular pRIPK1.

o Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
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o Data Analysis: Analyze the flow cytometry data to gate on specific cell populations and
guantify the median fluorescence intensity (MFI) of the pRIPK1 signal in each treatment
condition. The percentage of pRIPKL1 inhibition is calculated relative to the stimulated
vehicle control.

Conclusion

The clinical development of RIPK1 inhibitors has been met with mixed results. While preclinical
data have been promising, translating this into clinical efficacy has proven challenging. As
demonstrated in the comparative data, compounds like GSK2982772 have shown good target
engagement but have failed to demonstrate significant clinical benefit in Phase 2 trials for
various inflammatory conditions.[1][5][8][9] The development of other inhibitors, such as
SAR443060 (DNL747), has been halted due to safety concerns or lack of efficacy.[2][10] Newer
generation inhibitors like SAR443820 (DNL788), Ocadusertib (R552), and GFH312 are
currently in earlier stages of clinical investigation, with a focus on both neurodegenerative and
inflammatory diseases.[5][11][12]

For researchers and drug developers, this comparative analysis underscores the importance of
not only potent target engagement but also a thorough understanding of the complex role of
RIPK1 in different disease pathologies. The provided experimental protocols offer a foundation
for the continued evaluation of existing and novel RIPK1 inhibitors. The future success of this
class of drugs will likely depend on identifying the right patient populations, optimizing dosing
regimens to achieve sufficient therapeutic exposure without off-target effects, and potentially
exploring combination therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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